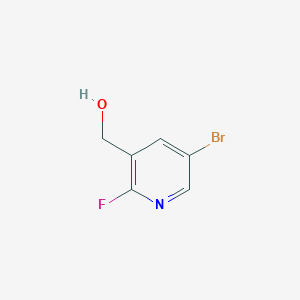

(5-Bromo-2-fluoropyridin-3-YL)methanol

Descripción

Propiedades

IUPAC Name |

(5-bromo-2-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJZBGIOIZYWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoropyridin-3-YL)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of the methanol group. One common method involves the bromination of 2-fluoropyridine, followed by a nucleophilic substitution reaction to introduce the methanol group. The reaction conditions often require the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromo-2-fluoropyridin-3-YL)methanol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the pyridine ring.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution Reactions: Products with different functional groups replacing the halogen atoms.

Oxidation Reactions: Aldehydes or carboxylic acids.

Reduction Reactions: Dehalogenated pyridine derivatives or reduced pyridine rings.

Aplicaciones Científicas De Investigación

Modulation of mGluR Receptors

One of the prominent applications of (5-Bromo-2-fluoropyridin-3-yl)methanol is its role as a modulator of metabotropic glutamate receptors (mGluRs), specifically mGluR5. Research indicates that compounds like this can influence neurological disorders such as schizophrenia, anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound has been identified as a ligand that can enhance or inhibit receptor function, which may lead to therapeutic benefits in treating these conditions .

Neuropharmacological Research

Studies have shown that this compound exhibits potential in addressing cognitive impairments and other CNS disorders. Its ability to interact with neurotransmitter systems makes it a candidate for further investigation in drug development aimed at treating conditions such as addiction and psychosis .

Intermediate in Chemical Reactions

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It undergoes various chemical reactions, including substitution reactions due to the presence of bromine and fluorine atoms, which can be replaced or modified to create diverse chemical entities.

Synthesis of Oxazolidinones

The compound is utilized in the synthesis of oxazolidinones, which are known for their antibacterial properties. The synthetic pathways often involve the transformation of this compound into derivatives that exhibit enhanced biological activity against specific bacterial strains .

Case Study: Neurological Disorder Treatment

In a study published by Conn et al., this compound was evaluated for its efficacy in modulating mGluR5 activity in genetically modified mice models. The findings suggested that compounds similar to this one could significantly impact treatment strategies for schizophrenia and cognitive dysfunctions .

Case Study: Synthesis of Antibacterial Agents

Research conducted by Kanuma et al. highlighted the use of this compound in synthesizing novel oxazolidinone derivatives with potent antibacterial activity against resistant strains of bacteria. The study demonstrated improved binding affinity and selectivity compared to existing treatments .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (5-Bromo-2-fluoropyridin-3-YL)methanol involves its interaction with specific molecular targets. The presence of halogen atoms and the methanol group allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Halogenated Pyridine Derivatives

Key Findings and Analysis

Halogen Effects: The fluorine substituent in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring for nucleophilic aromatic substitution compared to the chlorine analog . However, chlorine’s larger atomic size may increase steric hindrance in reactions. The methoxy group in (5-Bromo-3-methoxypyridin-2-yl)methanol donates electron density via resonance, making the ring less reactive toward electrophiles but more suited for directing substituents to specific positions .

Functional Group Variations: The primary alcohol in this compound allows for oxidation to aldehydes or conversion to esters, whereas the ketone in 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is prone to nucleophilic additions (e.g., Grignard reactions) .

Positional Isomerism: Isomers like (3-Bromo-5-fluoropyridin-2-yl)methanol and (6-Bromo-3-fluoropyridin-2-yl)methanol exhibit distinct electronic profiles due to altered halogen positions. For example, bromine at position 6 (meta to the methanol group) may reduce ring activation compared to bromine at position 5 (para) .

Actividad Biológica

(5-Bromo-2-fluoropyridin-3-YL)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both bromine and fluorine atoms in its pyridine ring, is hypothesized to exhibit a range of pharmacological effects, particularly in antimicrobial and anticancer domains. This article aims to synthesize current research findings on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H5BrFNO, with a molecular weight of approximately 257.13 g/mol. The presence of halogen atoms significantly influences the compound's reactivity and biological interactions.

Target Interactions

Compounds similar to this compound often interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. For instance, fluoropyridines are known to bind with high affinity to multiple receptors, potentially affecting neurotransmission and cellular signaling processes.

Biochemical Pathways

Research indicates that structurally related compounds exhibit diverse biological activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

These activities are often mediated through the modulation of specific biochemical pathways, including those involving glutamate receptors like mGluR5, which plays a role in synaptic plasticity and neurotransmission .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For example, derivatives of fluoropyridine have shown significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.25 µg/mL .

Anticancer Properties

The compound's efficacy against cancer cell lines has also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as HeLa and A549. Notably, cytotoxicity was observed to increase in a dose-dependent manner, with cell survival rates remaining above 85% at lower concentrations .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption: The compound's solubility and permeability influence its absorption in biological systems.

- Distribution: The distribution is affected by the lipophilicity imparted by halogen substituents.

- Metabolism: Metabolic pathways may involve oxidation or reduction reactions leading to various metabolites.

- Excretion: Renal excretion is likely influenced by the molecular weight and polarity of the compound.

Research Applications

This compound serves multiple roles in scientific research:

- Synthetic Chemistry: Acts as an intermediate for synthesizing more complex organic molecules.

- Biological Research: Investigated for its interactions with biomolecules and potential therapeutic applications.

- Pharmaceutical Development: Explored as a candidate for drug development targeting specific diseases .

Case Studies

- Antibacterial Evaluation: A study evaluated several derivatives based on this compound, demonstrating enhanced antibacterial activity compared to standard treatments like linezolid .

- Cytotoxicity Assessment: Another study assessed the cytotoxic effects on HeLa cells using MTT assays, indicating that derivatives maintain low cytotoxicity at therapeutic concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.